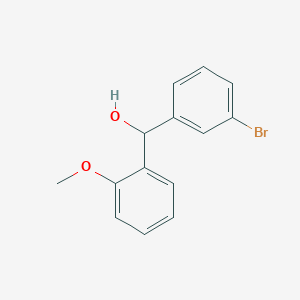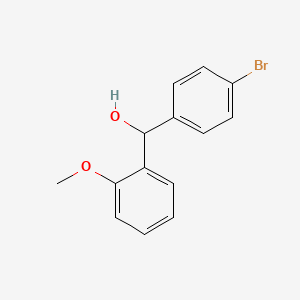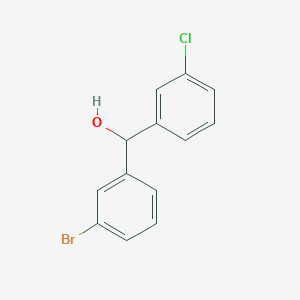
1-Bromo-4-(4-fluorophenethoxy)benzene
Übersicht
Beschreibung
1-Bromo-4-(4-fluorophenethoxy)benzene is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(4-fluorophenethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(4-fluorophenethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Labeling Agents
1-Bromo-4-(4-fluorophenethoxy)benzene has been utilized in the synthesis of radio-labeled compounds. For instance, it was used in the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, contributing to new bifunctional labeling agents for radiopharmaceuticals (Namolingam et al., 2001).
Fluorescence Properties
Research on the fluorescence properties of derivatives of 1-Bromo-4-(4-fluorophenethoxy)benzene has been conducted. The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized via a reaction involving 1-bromo-4-bromomethyl-benzene, demonstrated intriguing photoluminescence properties, useful in the study of advanced materials (Liang Zuo-qi, 2015).
Protonation and Spectroscopy
The compound has been studied in relation to the protonation of halogen-containing benzenes, providing insights into the structure and reactivity of these molecules, which is crucial for understanding organic reaction mechanisms (Brouwer, 2010).
Synthesis and Characterization
1-Bromo-4-(4-fluorophenethoxy)benzene and its derivatives have been synthesized and characterized for various applications, including the creation of graphene nanoribbons with controlled edge morphology (Patil et al., 2012). This is significant in the field of nanotechnology and materials science.
Molecular Interactions and Self-Assembly
Studies have also focused on the self-assembly properties of bromobenzene derivatives. Investigations using scanning tunneling microscopy revealed the influence of molecular structure and functional groups on the arrangements of these compounds, important for nanoscale device fabrication (Yi-Jie Li et al., 2012).
Applications in Molecular Electronics
Additionally, aryl bromides such as 1-Bromo-4-(4-fluorophenethoxy)benzene serve as building blocks for molecular wires in molecular electronics. They are precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for the development of nanoscale electronic devices (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
1-bromo-4-[2-(4-fluorophenyl)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-12-3-7-14(8-4-12)17-10-9-11-1-5-13(16)6-2-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJCNILMQBPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-fluorophenethoxy)benzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine](/img/structure/B7845709.png)


![2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)







![7-Cyclopropyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845812.png)